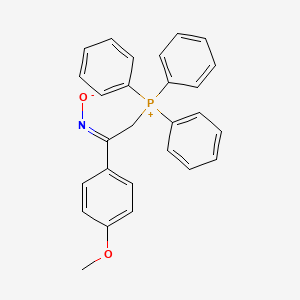
2,5-Diethyl-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethyl-4-methylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. It is characterized by a thiazole ring substituted at positions 2, 4, and 5 with ethyl and methyl groups. This compound is known for its green and nutty taste and has been detected in various natural sources .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-4-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反応の分析
Types of Reactions
2,5-Diethyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
科学的研究の応用
2,5-Diethyl-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
作用機序
The mechanism of action of 2,5-Diethyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, thiazole derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . The compound may also modulate cell signaling pathways and induce oxidative stress, contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
4-Methylthiazole: Known for its role in inducing apoptosis in leukemia cells.
2,4-Dimethylthiazole: Another thiazole derivative with potential biological activities.
2,5-Dimethylthiazole: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
2,5-Diethyl-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its green and nutty taste makes it valuable in the flavor industry, while its potential therapeutic applications are of interest in medical research .
特性
CAS番号 |
41981-71-9 |
|---|---|
分子式 |
C8H13NS |
分子量 |
155.26 g/mol |
IUPAC名 |
2,5-diethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
InChIキー |
AEVBKBWVXISVBJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(S1)CC)C |
melting_point |
87 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)












